N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Description
N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a heterocyclic carboxamide derivative featuring a furan-2-carboxamide core substituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety on the nitrogen atom. Its molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 291.36 g/mol.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-16-7-5-14(9-11-4-8-18-10-11)13(15)12-3-2-6-17-12/h2-4,6,8,10H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLMGHQAYOPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The furan-2-carboxylic acid is then reacted with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine.
Substitution: Various substituted carboxamides depending on the substituent used.
Scientific Research Applications
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide, highlighting variations in substituents, molecular properties, and biological relevance:
Key Observations:
Core Heterocycle Variations: Substituting furan with thiophene (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide ) alters electronic properties and molecular geometry. Crystallographic studies of N-(2-nitrophenyl)thiophene-2-carboxamide reveal dihedral angles of 8.50–13.53° between aromatic rings, distinct from its furan analog (9.71°) .
Substituent Effects :
- The 2-methoxyethyl group in the target compound provides flexibility and moderate polarity, contrasting with rigid pyridinylmethyl () or bulky tert-butyl groups (e.g., ML18829 in ).
- Methyl substitutions on the furan ring () increase steric hindrance, which may influence synthetic accessibility or intermolecular interactions.
Pharmacological Analogs :
- While ortho-fluorofuranyl fentanyl () shares a furan-2-carboxamide moiety, its opioid activity stems from the fentanyl backbone, highlighting the importance of core structure in bioactivity. The target compound lacks the piperidine ring critical for opioid receptor binding.
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₁O₃S
- Molecular Weight : 265.33 g/mol
- CAS Number : 1219912-14-7
- SMILES Notation : COCCN(C(=O)c1ccco1)Cc1ccsc1
The compound features a furan ring, a thiophene moiety, and a methoxyethyl group, which contribute to its solubility and potential bioactivity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The furan and thiophene rings interact with various enzymes, potentially inhibiting their activity through competitive binding.
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Hydrophobic Interactions : The thiophene moiety contributes to hydrophobic interactions, which may stabilize the compound's binding to its targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary data indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.
Study 2: Anticancer Potential
A separate investigation focused on the compound's anticancer properties involved in vitro assays on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 25 µM for certain cancer types.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediate : The initial step involves synthesizing the furan derivative from furan-2-carboxylic acid and thiophene derivatives.
- Methoxyethylation : The intermediate is then reacted with methoxyethylamine under controlled conditions.
Table 2: Synthetic Route Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Intermediate Formation | Furan-2-carboxylic acid, Thiophene | Reflux in dichloromethane |
| Final Product | Methoxyethylamine | Controlled temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
